

# In-Depth Technical Guide: Isotopic Purity of Adenosine Monophosphate- $^{13}\text{C}_{10},^{15}\text{N}_5$

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## Compound of Interest

Compound Name: Adenosine monophosphate- $^{13}\text{C}_{10},^{15}\text{N}_5$

Cat. No.: B12421751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Adenosine Monophosphate- $^{13}\text{C}_{10},^{15}\text{N}_5$  (AMP- $^{13}\text{C}_{10},^{15}\text{N}_5$ ), a crucial internal standard and tracer in metabolic research and drug development. This document details the quantitative data regarding its purity, in-depth experimental protocols for its synthesis and analysis, and visual representations of relevant biochemical pathways and analytical workflows.

## Quantitative Data Summary

The isotopic and chemical purity of commercially available AMP- $^{13}\text{C}_{10},^{15}\text{N}_5$  can vary between suppliers and batches. The following tables summarize the typical specifications provided by various vendors. Researchers should always refer to the certificate of analysis for specific lot information.

Table 1: Isotopic and Chemical Purity Specifications

Parameter	Specification	Supplier Example
<sup>13</sup> C Isotopic Enrichment	≥98%	Cambridge Isotope Laboratories, Inc.[1][2]
<sup>15</sup> N Isotopic Enrichment	96-98%	Cambridge Isotope Laboratories, Inc.[1][2]
Chemical Purity	≥95%	Cambridge Isotope Laboratories, Inc.[1][2]
Chemical Purity	99.24%	MedChemExpress[3]
Chemical Purity	98.90%	MedChemExpress[4]

Table 2: Product Forms and Properties

Product Form	Molecular Weight	CAS Number (Labeled)
Lithium Salt	374.1 g/mol	202406-66-4[1][2]
Disodium Salt	-	-
Dilithium Salt	-	-

## Experimental Protocols

This section outlines the methodologies for the synthesis and determination of isotopic purity of AMP-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub>.

### Biosynthetic Preparation of <sup>13</sup>C,<sup>15</sup>N-Labeled Ribonucleoside 5'-Monophosphates

A common method for producing uniformly labeled ribonucleotides involves biosynthesis in bacterial cultures.[5][6]

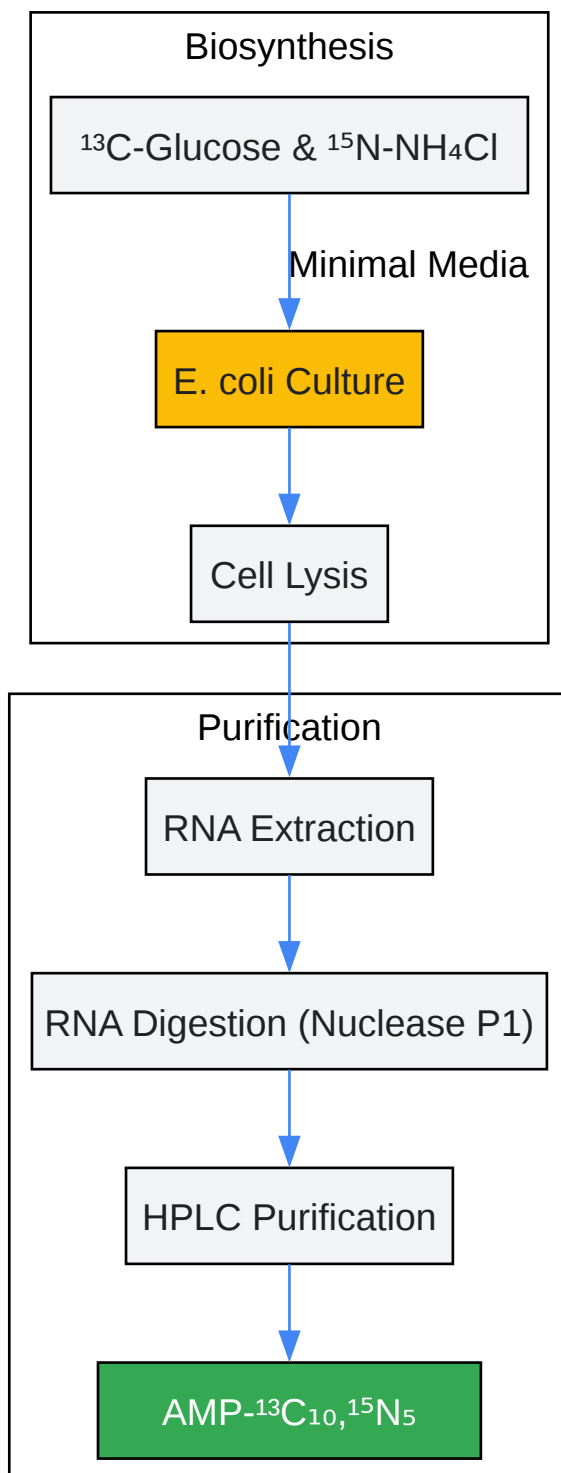
Objective: To produce AMP uniformly labeled with <sup>13</sup>C and <sup>15</sup>N.

Materials:

- Escherichia coli strain capable of high RNA production.
- Minimal media (e.g., M9) with  $^{13}\text{C}$ -glucose as the sole carbon source and  $^{15}\text{N}$ -ammonium chloride as the sole nitrogen source.
- Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme).
- RNA extraction reagents (e.g., phenol:chloroform:isoamyl alcohol).
- Nuclease P1.
- Buffers for chromatography.
- High-Performance Liquid Chromatography (HPLC) system.

#### Procedure:

- Bacterial Culture: Grow E. coli in minimal media containing  $^{13}\text{C}$ -glucose and  $^{15}\text{N}$ -ammonium chloride to ensure the incorporation of the stable isotopes into all cellular components, including RNA.
- Cell Lysis: Harvest the bacterial cells and lyse them to release the cellular contents.
- RNA Extraction: Perform a total RNA extraction from the cell lysate using standard methods like phenol-chloroform extraction followed by ethanol precipitation.
- RNA Digestion: Digest the purified total RNA to its constituent ribonucleoside 5'-monophosphates using Nuclease P1. This enzyme cleaves the phosphodiester bonds in RNA to yield 5'-mononucleotides.
- Purification: Purify the resulting ribonucleoside 5'-monophosphates, including AMP- $^{13}\text{C}_{10}$ ,  $^{15}\text{N}_5$ , from the digestion mixture using chromatographic techniques such as anion-exchange or reversed-phase HPLC.

Biosynthesis and Purification of AMP- $^{13}\text{C}_{10},^{15}\text{N}_5$ [Click to download full resolution via product page](#)

## Biosynthesis and Purification Workflow

## Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds.<sup>[6][7]</sup>

Objective: To quantify the  $^{13}\text{C}$  and  $^{15}\text{N}$  enrichment in AMP- $^{13}\text{C}_{10},^{15}\text{N}_5$ .

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).

Materials:

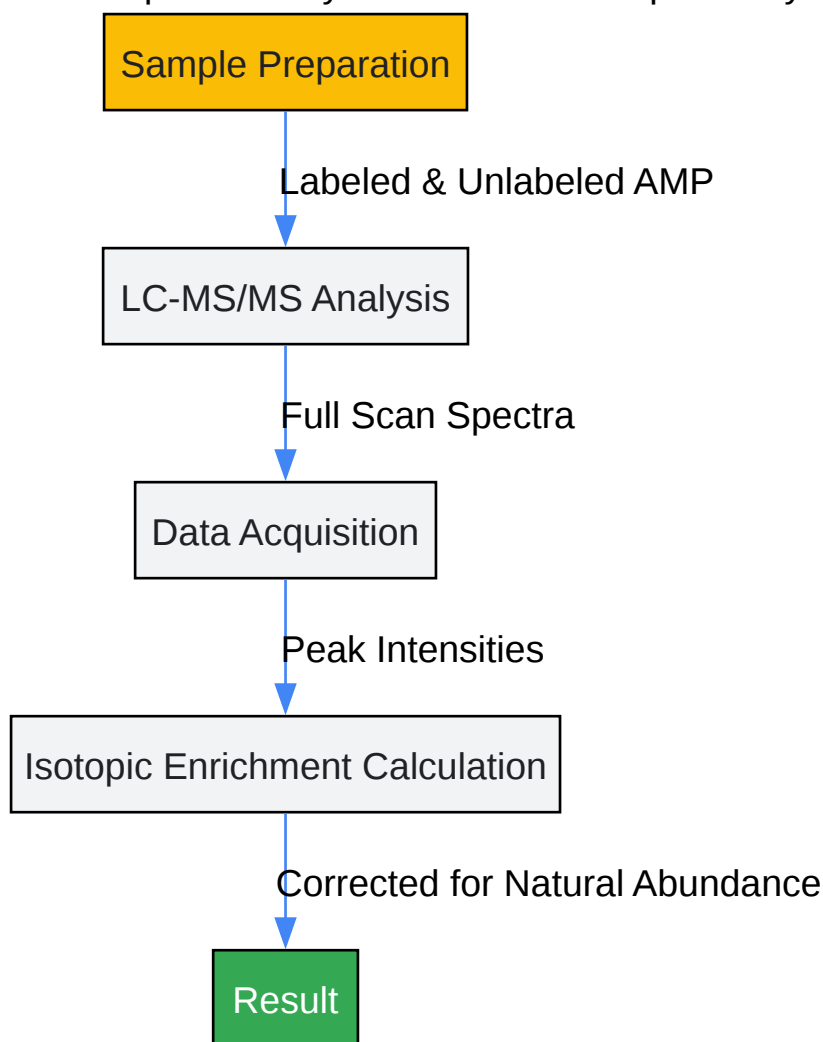
- AMP- $^{13}\text{C}_{10},^{15}\text{N}_5$  sample.
- Unlabeled Adenosine Monophosphate (natural abundance) standard.
- Mobile phase for LC (e.g., acetonitrile, water with formic acid or ammonium formate).
- LC column (e.g., HILIC or reversed-phase C18).

Procedure:

- Sample Preparation: Prepare solutions of both the labeled AMP and the unlabeled standard at known concentrations.
- LC-MS/MS Analysis:
  - Inject the unlabeled AMP standard to determine its retention time and mass spectrum. This provides the natural isotopic distribution of the molecule.
  - Inject the AMP- $^{13}\text{C}_{10},^{15}\text{N}_5$  sample.
  - Acquire full scan mass spectra for both samples.
- Data Analysis:
  - From the unlabeled AMP spectrum, determine the relative intensities of the M, M+1, M+2, etc. peaks due to the natural abundance of  $^{13}\text{C}$ ,  $^{15}\text{N}$ , and  $^{18}\text{O}$ .

- In the spectrum of the labeled AMP, identify the mass peak corresponding to the fully labeled species (all 10 carbons as  $^{13}\text{C}$  and all 5 nitrogens as  $^{15}\text{N}$ ).
- Measure the intensities of the isotopic peaks around the main labeled peak.
- Correct the observed peak intensities for the natural isotopic abundance to calculate the isotopic enrichment of  $^{13}\text{C}$  and  $^{15}\text{N}$ .

#### Mass Spectrometry Workflow for Isotopic Purity



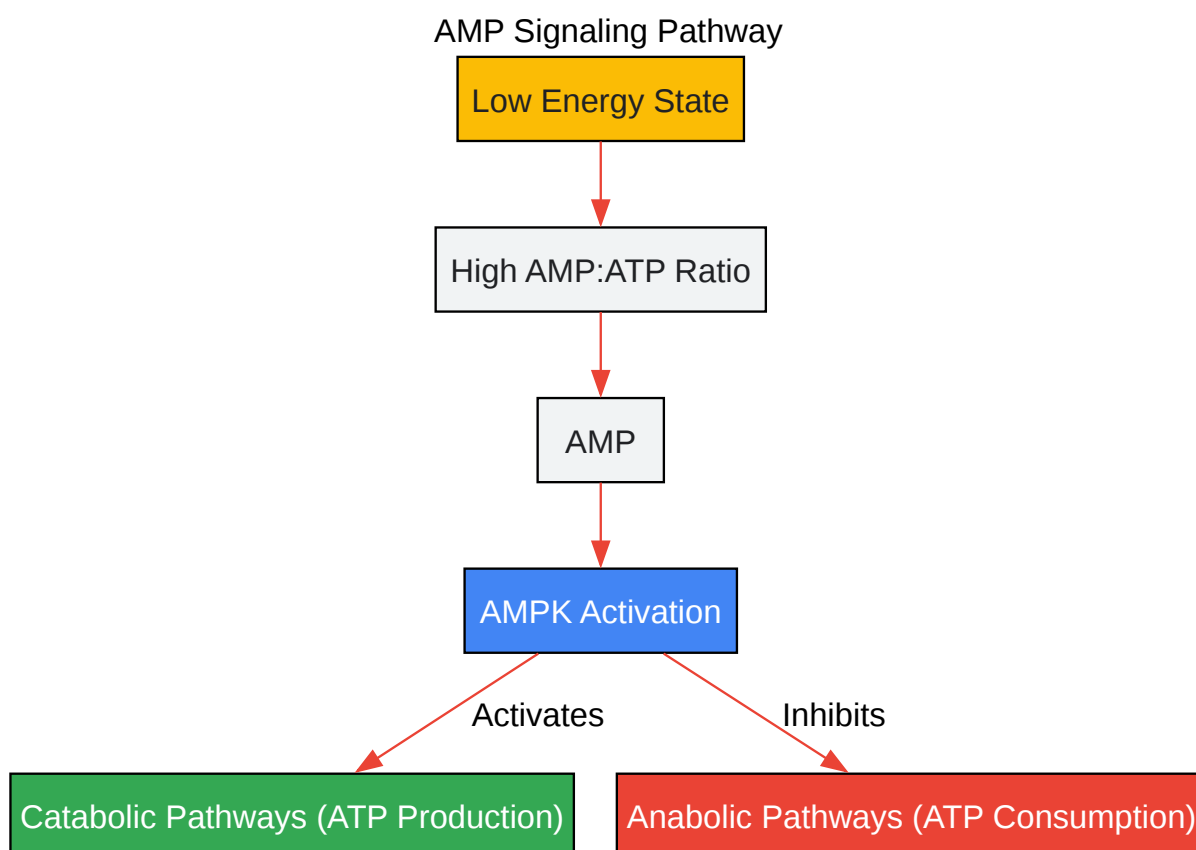
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#### Isotopic Purity Analysis Workflow

## Role in Cellular Signaling

Adenosine monophosphate is a key signaling molecule involved in cellular energy homeostasis. It acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of metabolism. When cellular energy levels are low (high AMP:ATP ratio), AMP binds to AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.

Furthermore, AMP can act as an agonist for the adenosine A1 receptor, initiating various downstream signaling cascades.<sup>[3][4]</sup>



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AMP-Activated Protein Kinase (AMPK) Pathway

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